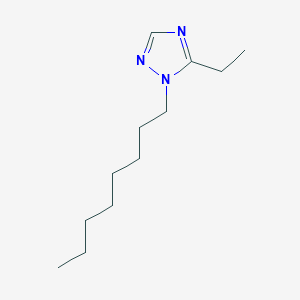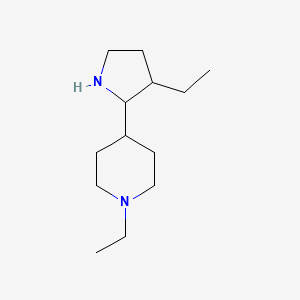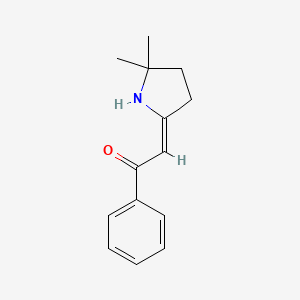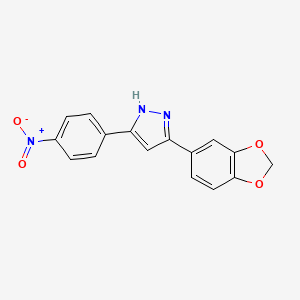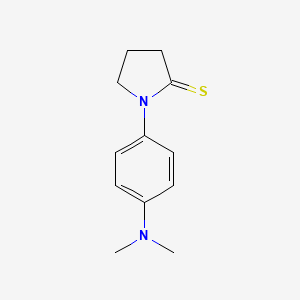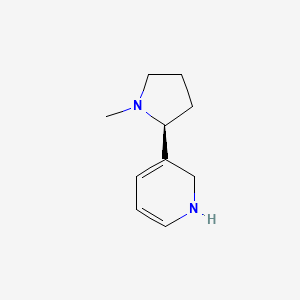
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methylsulfonyl, trifluoromethylsulfonyl, and methylenetetrahydrofuran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate involves multiple steps. The key steps include the formation of the tetrahydrofuran ring, the introduction of the methylsulfonyl and trifluoromethylsulfonyl groups, and the final esterification with pivalic acid. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2S,5S)-5-((3R,5R)-3-Hydroxy-6-iodo-5-methylhept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
- 3-((2S,5S)-5-((3R,5R)-3-Hydroxy-6-iodo-5-methylhept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl acetate
Uniqueness
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is unique due to the presence of both methylsulfonyl and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups make the compound particularly valuable in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C23H37F3O9S2 |
|---|---|
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
3-[(2S,5S)-4-methylidene-5-[(3R,5R)-5-methyl-3-methylsulfonyloxy-6-(trifluoromethylsulfonyloxy)hept-6-enyl]oxolan-2-yl]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H37F3O9S2/c1-15(17(3)34-37(30,31)23(24,25)26)13-19(35-36(7,28)29)10-11-20-16(2)14-18(33-20)9-8-12-32-21(27)22(4,5)6/h15,18-20H,2-3,8-14H2,1,4-7H3/t15-,18+,19-,20+/m1/s1 |
Clé InChI |
MALAYUJHZQAWCZ-NMLACTOBSA-N |
SMILES isomérique |
C[C@H](C[C@@H](CC[C@H]1C(=C)C[C@@H](O1)CCCOC(=O)C(C)(C)C)OS(=O)(=O)C)C(=C)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)OS(=O)(=O)C)C(=C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)

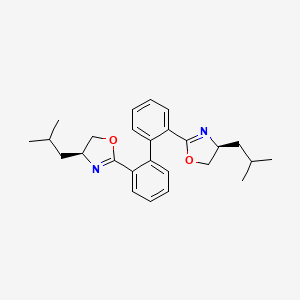
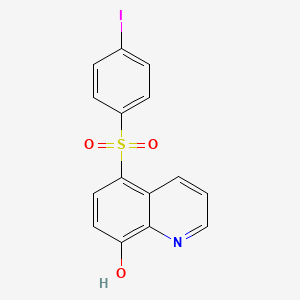
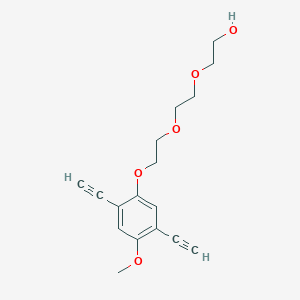
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
